Home > Products > Screening Compounds P27590 > Edoxaban N-oxide
Edoxaban N-oxide - 2244103-96-4

Edoxaban N-oxide

Catalog Number: EVT-1724299
CAS Number: 2244103-96-4
Molecular Formula: C24H30ClN7O5S
Molecular Weight: 564.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Edoxaban N-oxide can be achieved through various methods, primarily focusing on the oxidation of Edoxaban. One notable method involves the use of oxidizing agents such as hydrogen peroxide or other peracids under controlled conditions to convert the amine group into an N-oxide.

  1. Oxidation Process:
    • Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
    • Conditions: The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile at ambient temperatures or slightly elevated temperatures.
    • Purification: Post-reaction, the product can be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Yield and Purity

The yield and purity of synthesized Edoxaban N-oxide can vary based on the specific conditions employed during synthesis. Reports indicate that under optimized conditions, yields can reach up to 95% with high purity levels exceeding 99% .

Molecular Structure Analysis

Structure and Data

Edoxaban N-oxide has a complex molecular structure characterized by its unique functional groups. The molecular formula is C21_{21}H24_{24}ClN5_{5}O3_{3}S, and it possesses a molecular weight of approximately 427.95 g/mol.

  • Structural Features:
    • Contains a thiazole ring.
    • Features a pyridine moiety.
    • The N-oxide functional group introduces additional polarity and reactivity.

Visualization

The molecular structure can be visualized using cheminformatics software or databases that provide 3D modeling capabilities for better understanding of its spatial configuration.

Chemical Reactions Analysis

Reactions and Technical Details

Edoxaban N-oxide participates in various chemical reactions typical for N-oxide compounds. These reactions include:

  1. Reduction Reactions: Can revert back to Edoxaban under reducing conditions.
  2. Nucleophilic Substitution: The presence of the N-oxide group may facilitate nucleophilic attacks by stronger nucleophiles.
  3. Reactivity with Electrophiles: The electron-rich nature of the nitrogen atom allows for potential reactions with electrophiles.

These reactions are crucial in understanding the pharmacokinetics and dynamics of Edoxaban N-oxide in biological systems .

Mechanism of Action

Process and Data

Edoxaban N-oxide acts primarily as a metabolite of Edoxaban, maintaining anticoagulant properties through its interaction with factor Xa. The mechanism involves:

Studies show that both Edoxaban and its N-oxide metabolite exhibit similar binding affinities towards factor Xa, although their pharmacokinetic profiles may differ significantly .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and phase transitions .

Applications

Scientific Uses

Edoxaban N-oxide has several applications in scientific research:

  1. Therapeutic Drug Monitoring: Used as a biomarker for assessing therapeutic levels of Edoxaban in clinical settings.
  2. Pharmacokinetic Studies: Important for understanding the metabolism and excretion pathways of Edoxaban.
  3. Drug Development: Insights into its properties can guide modifications to enhance efficacy or reduce side effects in new anticoagulant formulations.
Mechanistic Insights into Edoxaban N-Oxide Formation and Reactivity

Enzymatic and Non-Enzymatic Pathways of N-Oxidation in Edoxaban Metabolism

Edoxaban N-oxide formation occurs through parallel enzymatic and chemical oxidation pathways. The parent compound, edoxaban (C₂₄H₃₀ClN₇O₄S; MW 548.06 g/mol), undergoes selective oxidation at the tertiary nitrogen within its thiazolopyridine moiety, yielding Edoxaban N-oxide (C₂₄H₃₀ClN₇O₅S; MW 564.06 g/mol). Enzymatic N-oxidation is primarily catalyzed by hepatic cytochrome P450 (CYP) enzymes, notably CYP3A4, which facilitates the insertion of an oxygen atom to form a stable N-oxide bond [4] [7]. Concurrently, non-enzymatic pathways involve reactive oxygen species (ROS) under oxidative stress conditions. Forced degradation studies using hydrogen peroxide (H₂O₂) generate three oxidative impurities: di-N-oxide (DP-1), N-oxide-1 (DP-2), and N-oxide-2 (DP-3), with DP-1 identified as a novel di-N-oxide impurity unique to chemical oxidation [2].

The metabolic fate of edoxaban reveals that N-oxidation accounts for <5% of total biotransformation, with unchanged edoxaban constituting >70% of systemic exposure. Following administration of radiolabeled edoxaban, approximately 35% of the dose is recovered in urine and 62% in feces, with minimal traces of N-oxide metabolites detected [4]. Structural characterization via high-resolution mass spectrometry (HRMS) confirms the addition of a single oxygen atom (+15.99 Da) to the parent molecule, corresponding to the molecular formula C₂₄H₃₀ClN₇O₅S [2] [7].

Table 1: Pathways of Edoxaban N-Oxide Formation

Pathway TypeCatalyst/ConditionsPrimary Site of OxidationKey Impurities Generated
EnzymaticCYP3A4Thiazolopyridine nitrogenN-oxide-1 (DP-2)
Non-EnzymaticH₂O₂/ROSThiazolopyridine nitrogendi-N-oxide (DP-1), N-oxide-2 (DP-3)
PhotochemicalUV lightThiazolopyridine nitrogenNot characterized

Role of Cytochrome P450 Isoforms in Edoxaban N-Oxide Biotransformation

CYP3A4 is the dominant isoform responsible for edoxaban N-oxide biotransformation, exhibiting high substrate specificity for the thiazolopyridine moiety. Kinetic studies using human liver microsomes demonstrate that CYP3A4 inhibition (e.g., by ketoconazole) reduces N-oxide metabolite formation by >80%, confirming its pivotal role [4]. Other isoforms like CYP2C9, CYP2C19, and CYP1A2 contribute minimally (<5% combined), as evidenced by isoform-selective chemical inhibitors and recombinant CYP assays [4]. The reaction proceeds via a two-step mechanism: (1) oxygen activation at the CYP heme center, and (2) nucleophilic attack by the tertiary nitrogen of edoxaban, forming a polar N-oxide bond.

Biotransformation efficiency varies with genetic polymorphisms. CYP3A5 expressors ("1/1" genotype) show 1.8-fold higher N-oxide generation compared to non-expressors ("3/3"), though this isoform’s overall contribution remains secondary to CYP3A4 [4]. Quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) reveals that plasma concentrations of edoxaban N-oxide reach <10% of the parent compound’s exposure, consistent with its minor metabolic pathway status [2] [4].

Table 2: CYP Isoform Contribution to Edoxaban N-Oxidation

CYP IsoformRelative Activity (%)Inhibitor UsedImpact of Genetic Polymorphism
CYP3A485–90%KetoconazoleNone significant
CYP3A58–12%TroleandomycinHigher activity in 1/1 genotype
CYP2C9<2%SulfaphenazoleNone observed
CYP2C19<2%OmeprazoleNone observed

Comparative Analysis of Oxidative Byproduct Generation in Factor Xa Inhibitors

Among direct oral anticoagulants (DOACs), susceptibility to N-oxide formation varies significantly due to structural differences. Edoxaban’s thiazolopyridine group contains a tertiary nitrogen highly susceptible to oxidation, whereas rivaroxaban (oxazolidinone core) and apixaban (pyrazolopyridinone) lack equivalent sites. Forced degradation studies under identical oxidative conditions (0.1% H₂O₂, 60°C, 24h) reveal:

  • Edoxaban generates three oxidative degradants, including the di-N-oxide (DP-1) [2].
  • Rivaroxaban yields primarily hydroxylated byproducts at its morpholinone ring [6].
  • Apixaban forms epoxides via oxidation at its pyrazolopyridinone double bond [6].

The chemical stability of edoxaban N-oxide exceeds that of other DOAC degradants. While apixaban epoxides undergo rapid hydrolysis, edoxaban N-oxide remains intact under physiological pH (7.4) due to its stable zwitterionic structure [4] [7]. However, all DOACs share vulnerabilities to photodegradation, with edoxaban N-oxide decomposing under UV light to form dechlorinated derivatives [2].

Table 3: Oxidative Degradation Susceptibility in Factor Xa Inhibitors

CompoundCore StructurePrimary Oxidative ByproductsStability of Main Byproduct
EdoxabanThiazolopyridineN-oxide-1, di-N-oxideHigh (stable at pH 7.4)
RivaroxabanOxazolidinoneHydroxylated morpholinoneModerate (pH-sensitive)
ApixabanPyrazolopyridinoneEpoxide, N-formyl degradantLow (hydrolyzes rapidly)

Structural elucidation via quadrupole-time-of-flight (Q-TOF) MS confirms that edoxaban’s di-N-oxide (DP-1; m/z 580.0350) exhibits a mass shift of +31.98 Da from the parent, consistent with addition of two oxygen atoms [2]. This contrasts with rivaroxaban degradants, which show mass shifts characteristic of hydroxylation (+16 Da) and cleavage [6].

Properties

CAS Number

2244103-96-4

Product Name

Edoxaban N-oxide

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide

Molecular Formula

C24H30ClN7O5S

Molecular Weight

564.1 g/mol

InChI

InChI=1S/C24H30ClN7O5S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3,37)12-18(16)38-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+,32?/m0/s1

InChI Key

VXYMWDLQMMPOMS-QDYCCJOXSA-N

SMILES

CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl

Canonical SMILES

CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl

Isomeric SMILES

CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.